Cas no 2227750-69-6 ((3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid)

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid
- EN300-1811876
- 2227750-69-6
-
- インチ: 1S/C5H7N3O3/c9-3(1-4(10)11)5-6-2-7-8-5/h2-3,9H,1H2,(H,10,11)(H,6,7,8)/t3-/m1/s1
- InChIKey: SZGPTBKSLDLHTG-GSVOUGTGSA-N
- ほほえんだ: O[C@@H](C1=NC=NN1)CC(=O)O
計算された属性
- せいみつぶんしりょう: 157.04874109g/mol
- どういたいしつりょう: 157.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.1Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811876-10.0g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 10g |
$8480.0 | 2023-06-01 | ||
Enamine | EN300-1811876-1.0g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 1g |
$1971.0 | 2023-06-01 | ||
Enamine | EN300-1811876-0.05g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 0.05g |
$1657.0 | 2023-09-19 | ||
Enamine | EN300-1811876-5.0g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 5g |
$5719.0 | 2023-06-01 | ||
Enamine | EN300-1811876-2.5g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 2.5g |
$3865.0 | 2023-09-19 | ||
Enamine | EN300-1811876-1g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 1g |
$1971.0 | 2023-09-19 | ||
Enamine | EN300-1811876-0.25g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 0.25g |
$1814.0 | 2023-09-19 | ||
Enamine | EN300-1811876-0.5g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 0.5g |
$1893.0 | 2023-09-19 | ||
Enamine | EN300-1811876-0.1g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 0.1g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1811876-5g |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |
2227750-69-6 | 5g |
$5719.0 | 2023-09-19 |
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acidに関する追加情報
Exploring the Potential of (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid (CAS No. 2227750-69-6) in Modern Chemistry
The compound (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid (CAS No. 2227750-69-6) is a fascinating molecule that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a 1,2,4-triazole ring and a hydroxypropanoic acid moiety, makes it a versatile building block for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications as a pharmacophore in designing novel therapeutics.
One of the most intriguing aspects of (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid is its stereochemistry. The (3R) configuration plays a crucial role in its biological activity and interactions with enzymes. This chiral center makes it an excellent candidate for studying enzyme inhibition and receptor binding, which are hot topics in current pharmaceutical research. The presence of both the triazole and carboxylic acid functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties.
In recent years, the scientific community has shown growing interest in 1,2,4-triazole-containing compounds due to their wide range of biological activities. (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid fits perfectly into this trend, as it can serve as a precursor for developing potential antimicrobial agents, anti-inflammatory drugs, and even anticancer therapeutics. The compound's ability to participate in hydrogen bonding and metal coordination makes it particularly valuable in medicinal chemistry applications.
The synthesis of (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid typically involves stereoselective methods to ensure the proper (3R) configuration. Modern asymmetric synthesis techniques have made it possible to produce this compound with high enantiomeric purity, which is essential for pharmaceutical applications. Researchers are constantly exploring more efficient and sustainable synthetic routes, aligning with the current focus on green chemistry principles in the chemical industry.
From a structural perspective, the 1H-1,2,4-triazol-3-yl group in (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid offers remarkable stability and versatility. This heterocyclic system is known for its metabolic stability in biological systems, making it an attractive feature for drug design. The compound's hydroxypropanoic acid moiety provides additional points for molecular interactions, potentially enhancing its binding affinity to biological targets.
Current research trends indicate that (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives may play significant roles in addressing some of today's most pressing medical challenges. With the increasing prevalence of antibiotic resistance, scientists are investigating its potential as a scaffold for developing new classes of antimicrobial compounds. Similarly, its structural features make it a promising candidate for neurological disorder research, particularly in the development of modulators for neurotransmitter systems.
The physicochemical properties of (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid contribute significantly to its potential applications. Its moderate solubility in water and organic solvents makes it suitable for various formulation approaches. The compound's pKa values and logP characteristics suggest favorable pharmacokinetic properties, which are crucial considerations in drug development. These attributes align well with current pharmaceutical industry priorities for drug-like molecules with optimal bioavailability.
In the context of computational chemistry and molecular modeling, (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid serves as an interesting case study. Its well-defined stereochemistry and multiple functional groups allow researchers to explore various molecular docking scenarios and quantitative structure-activity relationship (QSAR) studies. These computational approaches are becoming increasingly important in modern drug discovery pipelines, helping to reduce development time and costs.
The commercial availability of (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid (CAS No. 2227750-69-6) has facilitated its adoption in research laboratories worldwide. Chemical suppliers typically offer this compound with high purity levels, making it suitable for both academic and industrial applications. As demand grows for specialized chiral building blocks in pharmaceutical synthesis, the importance of such compounds continues to increase.
Looking to the future, (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid holds promise for numerous applications beyond its current uses. The compound's versatility makes it a potential candidate for bioconjugation strategies, prodrug development, and even material science applications. As research methodologies advance and our understanding of its properties deepens, we can expect to see innovative applications emerging in the coming years.
For researchers working with (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid, proper handling and storage are essential to maintain its stability. While not classified as hazardous, standard laboratory precautions should be followed when working with this chemical. Its stability under various conditions makes it relatively easy to work with, contributing to its popularity in synthetic chemistry applications.
The intellectual property landscape surrounding (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives is evolving rapidly. Numerous patents have been filed covering its synthesis methods and potential applications, reflecting the compound's commercial potential. This patent activity indicates strong interest from pharmaceutical companies and research institutions in developing products based on this chemical scaffold.
In conclusion, (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid (CAS No. 2227750-69-6) represents an exciting area of research with significant potential across multiple scientific disciplines. Its unique combination of structural features, biological relevance, and synthetic versatility positions it as a valuable tool for chemists and pharmacologists alike. As scientific understanding progresses and new applications are discovered, this compound will likely continue to play an important role in advancing chemical and pharmaceutical research.
2227750-69-6 ((3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid) 関連製品
- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)
- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)
- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)
- 924311-94-4(2-Hydroxy-4-(naphthalen-2-YL)pyridine)
- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)
- 122768-04-1(Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate)
- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)
- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)
- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)